![molecular formula C11H11N3O3 B2674620 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 865286-19-7](/img/structure/B2674620.png)
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with anilines/amines and chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate . Another method involves the N-cyanoalkylation of 3-methoxyaniline using chloroacetonitrile, followed by hydrogenation and N-acetylation of the intermediate nitrile.Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(2-Methoxyphenyl)acetamide and N-(3-Methoxyphenyl)acetamide, have been reported . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as N-(2-Methoxyphenyl)acetamide and N-(3-Methoxyphenyl)acetamide, include a molecular weight of 165.19, a melting point of 70-74 °C (lit.), and a boiling point of 303-305 °C (lit.) .Scientific Research Applications
Antimicrobial Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been studied for their antimicrobial properties. These compounds show potential as antimicrobial agents against various gram-positive, gram-negative bacteria, and fungi. The antimicrobial activity against gram-negative bacteria was found to be particularly high. This highlights the potential of these compounds in combating bacterial infections, especially those resistant to conventional antibiotics (Kaya et al., 2017).
Antitumor Activity
The same derivatives have also demonstrated promising antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines. Among the evaluated compounds, certain derivatives exhibited high inhibitory activity against these tumor cell lines, indicating their potential use as chemotherapeutic agents (Kaya et al., 2017). Additionally, other studies have shown the effectiveness of these derivatives against different cancer cell lines, indicating their broad-spectrum antitumor potential (Vinayak et al., 2014).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. This could include in-depth studies on its potential therapeutic applications, based on the activities observed in structurally similar compounds .
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7(15)12-11-14-13-10(17-11)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVPDOCJZLONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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